N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide
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Overview
Description
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide is a heterocyclic compound that features a unique fusion of thiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide typically involves the reaction of thioamides with hydrazonoyl halides in the presence of a base such as triethylamine in boiling ethanol . This reaction forms the thiazole ring, which is then fused with the triazole ring through subsequent steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazole ring.
Reduction: This can affect the nitrogen atoms in the triazole ring.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
Uniqueness
N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)isobutyramide is unique due to its specific ring fusion, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4OS/c1-5(2)6(13)9-7-10-11-8-12(7)3-4-14-8/h5H,3-4H2,1-2H3,(H,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPQVNCZBLSMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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